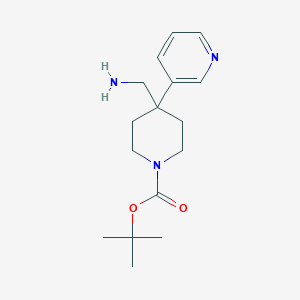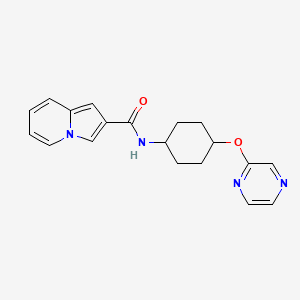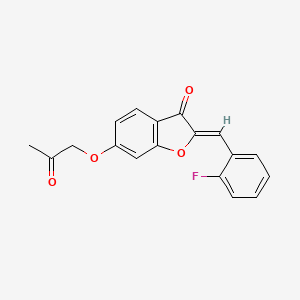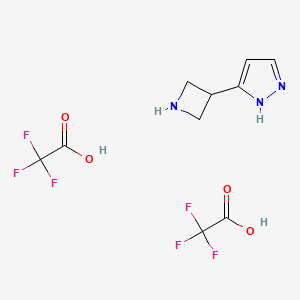
2-(4-(Tert-butyl)benzyl)-6-styryl-3(2H)-pyridazinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(4-(Tert-butyl)benzyl)-6-styryl-3(2H)-pyridazinone” is a complex organic molecule. It contains a pyridazinone ring, which is a six-membered ring with two nitrogen atoms. It also has a benzyl group and a styryl group attached to it. The tert-butyl group is a common bulky alkyl substituent .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyridazinone ring and the attachment of the benzyl, styryl, and tert-butyl groups. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used to analyze the molecular structure of compounds .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out. The pyridazinone ring, for example, might undergo reactions typical of heterocyclic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure. These properties could be measured experimentally or predicted using computational methods .Scientific Research Applications
Antitumor Activity
A key area of research for 2-(4-(Tert-butyl)benzyl)-6-styryl-3(2H)-pyridazinone derivatives is their antitumor activity. Studies have synthesized novel pyridazinone derivatives containing different moieties and assessed their inhibitory activity against various cancer cells. For instance, a derivative displayed significant inhibition rates against MGC-803 and Bcap-37 cells (Qin et al., 2020). This research suggests a promising direction for developing new anticancer agents using pyridazinone structures.
Biological Activity
The biological activity of pyridazinone derivatives has also been explored, particularly their inhibition properties. For example, certain synthesized derivatives demonstrated inhibitory activity against Colletotrichum (lagenarium) (Song & Gong, 2005). These findings open potential avenues for using these compounds in biological control applications.
Antihypertensive and Cardiac Imaging
Research into the cardiovascular applications of pyridazinone derivatives has led to the development of new potassium channel activators with antihypertensive properties (Bergmann & Gericke, 1990). Additionally, 18F-labeled pyridaben analogs of pyridazinone have been synthesized and evaluated as potential myocardial perfusion imaging agents in PET scans (Mou et al., 2012). These developments highlight the compound's potential in both therapeutic and diagnostic domains of cardiovascular diseases.
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[(4-tert-butylphenyl)methyl]-6-[(E)-2-phenylethenyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O/c1-23(2,3)20-12-9-19(10-13-20)17-25-22(26)16-15-21(24-25)14-11-18-7-5-4-6-8-18/h4-16H,17H2,1-3H3/b14-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQQABOVENGOTSD-SDNWHVSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CN2C(=O)C=CC(=N2)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)CN2C(=O)C=CC(=N2)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl 3-[(prop-2-en-1-yl)amino]propanoate](/img/structure/B2465087.png)
![2-[8-(3,5-dimethylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2465088.png)

![3-(2-chlorobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2465091.png)
![(5Z)-3-(2-methoxyphenyl)-5-[(4-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2465092.png)
![2,4-dichloro-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2465093.png)



![N-(6-chlorobenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)cyclopentanecarboxamide](/img/structure/B2465101.png)
![(E)-N-[(2-Tert-butyl-1,3-thiazol-4-yl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2465105.png)

